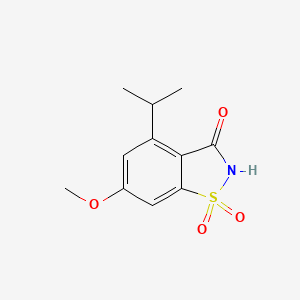

4-Isopropyl-6-methoxysaccharin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

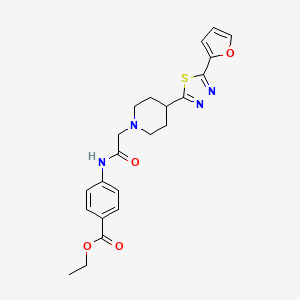

4-Isopropyl-6-Methoxysaccharin is a chemical compound with the CAS Number: 142577-01-3 . Its IUPAC name is 4-isopropyl-6-methoxy-1,2-benzisothiazol-3 (2H)-one 1,1-dioxide . It has a molecular weight of 255.29 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO4S/c1-6(2)8-4-7(16-3)5-9-10(8)11(13)12-17(9,14)15/h4-6H,1-3H3,(H,12,13) . This indicates the molecular structure of the compound.It should be stored at a temperature between 28 C . More detailed physical and chemical properties are not available in the search results.

Aplicaciones Científicas De Investigación

1. Novel Modes for Selective Protection of Ketose Sugars

4-Isopropyl-6-methoxysaccharin plays a role in the selective protection of ketose sugars and oligosaccharides, valuable in synthesis. For instance, 2-Methoxypropene, which can be associated with isopropylidene acetals like this compound, converts carbohydrates into cyclic isopropylidene acetals under kinetic control. This process results in novel, partially protected sugars crucial for further chemical synthesis, as discussed by Fanton, Gelas, and Horton (1980) in the Journal of The Chemical Society, Chemical Communications (Fanton, Gelas, & Horton, 1980).

2. Separation of Poly- and Disaccharides Using Biphasic Systems

Tonova (2012) in Separation and Purification Technology highlights the role of biphasic systems based on ionic liquids for the separation of poly- and disaccharides. In these systems, the use of alcohols like isopropyl (related to this compound) as modifiers, plays a crucial role in system volume partitioning and separation, indicating a potential application for this compound in separation processes (Tonova, 2012).

3. Unusual α-Glycosylation with Galactosyl Donors

In the field of glycosylation, Chen and Kong (2003) explored the use of isopropyl derivatives like this compound in Tetrahedron Letters. Their research showed that using isopropyl derivatives as donors in glycosylation led to unique α-linked products, suggesting the importance of such compounds in achieving specific glycosidic linkages (Chen & Kong, 2003).

4. Synthesis of Stereodivergent, Two-Directional C-Linked Disaccharide Mimetics

Harding et al. (2003) in Organic & Biomolecular Chemistry discussed the synthesis of C-linked disaccharide analogues using templates like this compound. These compounds, such as 1,2-bis[(2R,3S,6S)-3-hydroxy-6-methoxy-3-oxo-6H-pyran-2-yl]ethane, highlight the potential of this compound derivatives in creating novel disaccharide mimetics with potential biological activities (Harding et al., 2003).

5. Chemical Modification of Maltose

Mori and Tejima (1981) in the Chemical & Pharmaceutical Bulletin explored the chemical modification of maltose using derivatives related to this compound. They demonstrated the synthesis of novel disaccharides by isomerization of secondary hydroxyl groups, showcasing the utility of such compounds in complex carbohydrate synthesis (Mori & Tejima, 1981).

Propiedades

IUPAC Name |

6-methoxy-1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-6(2)8-4-7(16-3)5-9-10(8)11(13)12-17(9,14)15/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQJHTPAGPKONZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2891043.png)

![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)

![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891045.png)

![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)